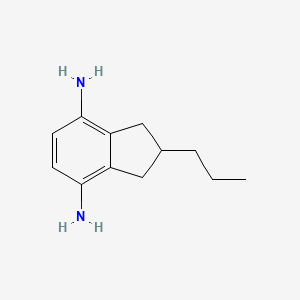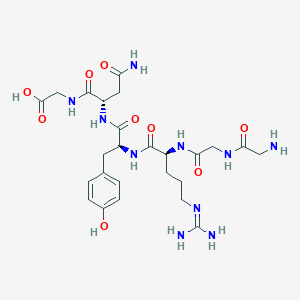
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the tyrosyl residue, forming dityrosine or other oxidized products.
Reduction: Reduction reactions can target the diaminomethylidene group, potentially converting it to a simpler amine.
Substitution: Substitution reactions can occur at the amino acid side chains, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced amine derivatives.
Substitution: Modified peptides with altered side chains.
Applications De Recherche Scientifique
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The peptide sequence can also mimic natural substrates or inhibitors, modulating enzymatic activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycylglycyl-N~5~-(diaminomethylene)-L-ornithylglycyl-L-aspartic acid
- Glycylglycyl-N~5~-(diaminomethylene)-N-phenyl-L-ornithinamide
- N-[(Benzyloxy)carbonyl]glycylglycyl-N~5~-(diaminomethylene)-L-ornithine
Uniqueness
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Propriétés
Numéro CAS |
872494-40-1 |
|---|---|
Formule moléculaire |
C25H38N10O9 |
Poids moléculaire |
622.6 g/mol |
Nom IUPAC |
2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H38N10O9/c26-10-19(38)31-11-20(39)33-15(2-1-7-30-25(28)29)23(43)34-16(8-13-3-5-14(36)6-4-13)24(44)35-17(9-18(27)37)22(42)32-12-21(40)41/h3-6,15-17,36H,1-2,7-12,26H2,(H2,27,37)(H,31,38)(H,32,42)(H,33,39)(H,34,43)(H,35,44)(H,40,41)(H4,28,29,30)/t15-,16-,17-/m0/s1 |
Clé InChI |
AJJNFESKGDILMZ-ULQDDVLXSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)

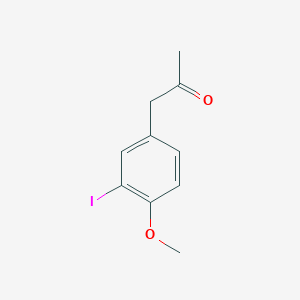
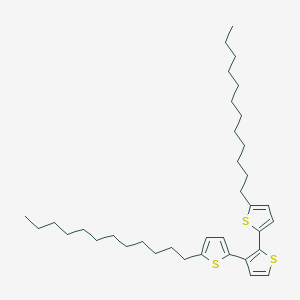
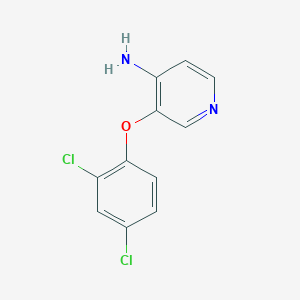
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)
![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
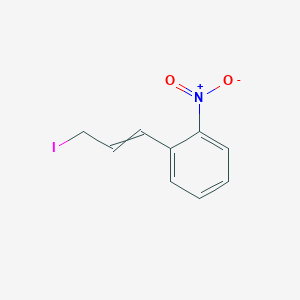
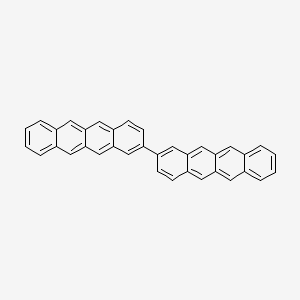
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
